

# RG7800 Clinical Trial Discontinuation: A Technical Overview

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Compound of Interest		
Compound Name:	RG7800	
Cat. No.:	B610458	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive overview of the reasons behind the discontinuation of the **RG7800** clinical trial for Spinal Muscular Atrophy (SMA). The information is presented in a question-and-answer format to directly address potential inquiries from the scientific community.

## Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the **RG7800** clinical trial?

The clinical development of **RG7800** was halted due to safety concerns that emerged from long-term preclinical toxicology studies.[1] Specifically, irreversible adverse effects on the retina were observed in cynomolgus monkeys undergoing chronic toxicity evaluation.[2] These findings led to the suspension of dosing in the Phase 2 "MOONFISH" trial in April 2015 as a precautionary measure.[3][4]

Q2: Were any adverse effects observed in human participants of the **RG7800** trial?

No, an internal review of safety data from all patients involved in the MOONFISH trial did not identify any safety issues, including the ocular findings seen in the animal studies.[3] The adverse effects in the animal model were observed at **RG7800** concentrations higher than those administered to human participants.



Q3: What was the mechanism of action for RG7800?

**RG7800** is an orally available, selective small molecule designed to modify the splicing of the Survival of Motor Neuron 2 (SMN2) pre-messenger RNA (pre-mRNA). In individuals with SMA, the SMN1 gene is mutated or deleted, leading to a deficiency of SMN protein. The SMN2 gene produces only a small amount of functional SMN protein due to the exclusion of exon 7 during splicing. **RG7800** was developed to promote the inclusion of exon 7 in the SMN2 mRNA, thereby increasing the production of full-length, functional SMN protein.

Q4: What were the key findings from the clinical trials before discontinuation?

The clinical trials of **RG7800** showed promising initial results. In a Phase 1 study with healthy volunteers, **RG7800** was well-tolerated and demonstrated a dose-dependent increase in the ratio of full-length SMN2 mRNA to SMN2 mRNA lacking exon 7, indicating proof of mechanism. In the subsequent Phase 1b/2a MOONFISH trial involving SMA patients, oral administration of **RG7800** led to a dose-dependent increase of full-length SMN2 mRNA and up to a two-fold increase in SMN protein levels in the blood.

### **Quantitative Data Summary**

The following table summarizes the key quantitative outcomes from the **RG7800** clinical trials.

Metric	Population	Result	Reference
Full-Length SMN2 mRNA	Healthy Adults	Dose- and exposure- dependent increase.	
SMN Protein Levels	SMA Patients	Up to a two-fold increase after 12 weeks of treatment.	
Safety in Humans	Healthy Adults & SMA Patients	Well-tolerated with no serious adverse events reported.	-

### **Experimental Protocols**

Phase 1a Clinical Trial in Healthy Volunteers



- Study Design: A single-ascending dose, placebo-controlled, double-blinded study.
- Participants: 48 healthy male volunteers.
- Objectives: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of RG7800.
- Primary Endpoints: Safety and pharmacokinetics of RG7800.
- Pharmacodynamic Endpoint: Measurement of the ratio of full-length SMN2 mRNA to SMN2 mRNA without exon 7 (SMNΔ7) to demonstrate proof of mechanism.

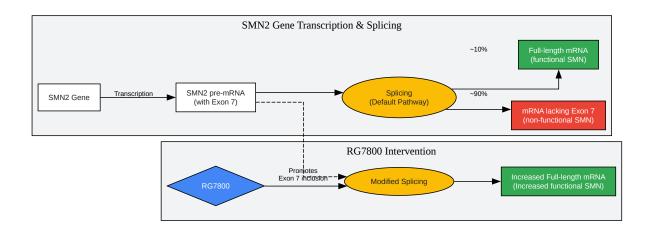
Phase 1b/2a "MOONFISH" Clinical Trial in SMA Patients

- Study Design: A placebo-controlled, randomized, multiple-dose study.
- Participants: Approximately 48 adult and pediatric patients with SMA.
- Duration: 12 weeks.
- Objectives: To investigate the safety and tolerability of RG7800, measure its concentration in the body over time (pharmacokinetics), and evaluate its effect on SMN2 mRNA splicing and SMN protein production.

### **Visualizations**

Signaling Pathway: RG7800 Mechanism of Action



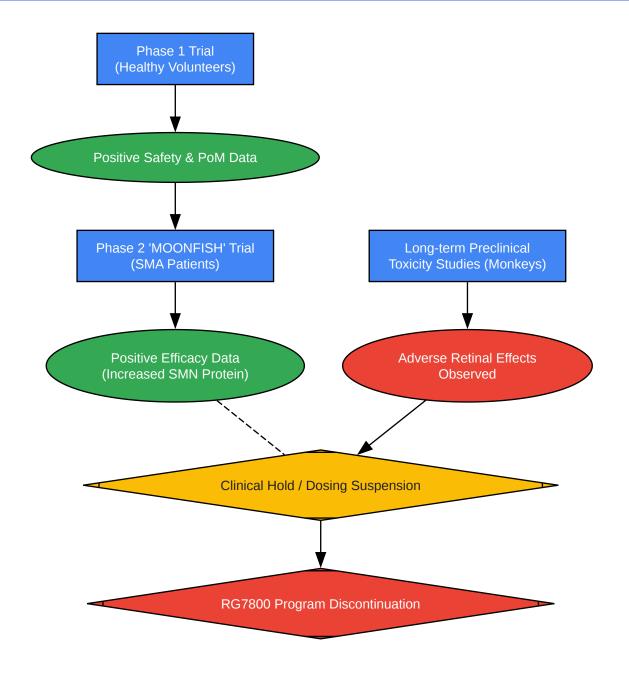


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Caption: Mechanism of RG7800 as an SMN2 splicing modifier.

# Experimental Workflow: RG7800 Clinical Trial Discontinuation Logic





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